molecular formula C18H14N4O2 B11038607 N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)furan-2-carboxamide

N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)furan-2-carboxamide

Cat. No.: B11038607
M. Wt: 318.3 g/mol
InChI Key: IFZLAIKTHNQKAX-UHFFFAOYSA-N
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Description

N~2~-[4-(7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL)PHENYL]-2-FURAMIDE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-[4-(7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL)PHENYL]-2-FURAMIDE typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the formation of the imidazo[1,2-a]pyrimidine scaffold, which is crucial for the compound’s biological activity .

Industrial Production Methods: Industrial production of this compound often employs tandem reactions and carbon–hydrogen, carbon–carbon, and carbon–nitrogen bond formations. These methods are efficient and scalable, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: N~2~-[4-(7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL)PHENYL]-2-FURAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in these reactions include molecular bromine and iodine for halogenation, and sodium methoxide for substitution reactions. These reagents are chosen for their ability to selectively modify specific sites on the compound .

Major Products Formed: The major products formed from these reactions include halogenated derivatives and substituted imidazo[1,2-a]pyrimidines. These derivatives often exhibit enhanced biological activities, making them valuable for further research and development .

Scientific Research Applications

N~2~-[4-(7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL)PHENYL]-2-FURAMIDE has a wide range of scientific research applications. It is used in medicinal chemistry for the development of new drugs, particularly for its antimicrobial and antitumor properties. Additionally, it is employed in the study of biological pathways and molecular targets, making it a valuable tool in both chemistry and biology .

Mechanism of Action

The mechanism of action of N2-[4-(7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL)PHENYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. This mechanism is crucial for its antimicrobial and antitumor activities .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines. These compounds share a similar scaffold but differ in their substituents and biological activities .

Uniqueness: What sets N2-[4-(7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL)PHENYL]-2-FURAMIDE apart is its unique combination of substituents, which confer specific biological activities not seen in other similar compounds. This uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

IUPAC Name

N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C18H14N4O2/c1-12-8-9-22-11-15(21-18(22)19-12)13-4-6-14(7-5-13)20-17(23)16-3-2-10-24-16/h2-11H,1H3,(H,20,23)

InChI Key

IFZLAIKTHNQKAX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC=CO4

Origin of Product

United States

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